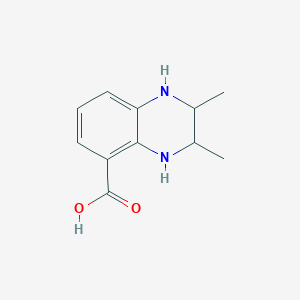

2,3-Dimethyl-1,2,3,4-Tetrahydrochinoxalin-5-carbonsäure

Übersicht

Beschreibung

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the empirical formula C10H14N2 . It has a molecular weight of 162.23 .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. The compound also contains two methyl groups attached to the 2 and 3 positions of the quinoxaline core .Physical and Chemical Properties Analysis

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 162.23 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: DPP-4-Inhibitoren und Hypoglykämika

Diese Verbindung wurde auf ihr Potenzial als selektiver Dipeptidylpeptidase-IV (DPP-4)-Inhibitor untersucht, der für die Behandlung von Typ-2-Diabetes mellitus entscheidend ist. DPP-4-Inhibitoren verlängern die Wirkung von Inkretin-Hormonen, wodurch die Insulinsekretion erhöht und die Glucagon-Spiegel im Blutkreislauf gesenkt werden .

Materialwissenschaften: Bildungsreagenz für Monoschichten auf Goldoberflächen

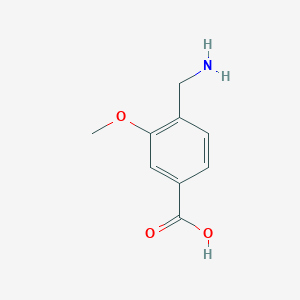

In der Materialwissenschaft dient diese Verbindung als SAM (Self-Assembled Monolayer)-Bildungsreagenz. Sie kann zur Herstellung von carboxylsäureterminierten Monoschichten auf Goldoberflächen verwendet werden, die in verschiedenen Nanotechnologieanwendungen wie Biosensoren und Molekularelektronik essentiell sind .

Biochemie: AMPD2-Inhibition

Die Verbindung wurde als Inhibitor der AMP-Deaminase 2 (AMPD2) identifiziert, die eine bedeutende Rolle im Energiestoffwechsel und in der Immunonkologie spielt. Die selektive Inhibition von AMPD2 kann dazu beitragen, seine physiologische Funktion zu klären und möglicherweise zu neuen therapeutischen Strategien führen .

Pharmakologie: Vielseitige pharmakologische Eigenschaften

Chinoxalinderivate, einschließlich 2,3-Dimethyl-1,2,3,4-Tetrahydrochinoxalin-5-carbonsäure, zeigen eine breite Palette pharmakologischer Aktivitäten. Sie wurden auf ihre Antikrebs-, antimikrobiellen, antikonvulsiven und entzündungshemmenden Eigenschaften untersucht, was sie wertvoll in der Medikamentenforschung und -entwicklung macht .

Organische Chemie: Baustein für komplexe Moleküle

In der organischen Synthese dient diese Verbindung als vielseitiger Baustein für komplexere Moleküle. Ihre Struktur ermöglicht verschiedene chemische Modifikationen, die die Synthese einer Vielzahl von Chinoxalinderivaten mit potenziellen pharmazeutischen Anwendungen ermöglichen.

Analytische Chemie: Referenzstandards für Tests

Diese Verbindung wird als hochwertiger Referenzstandard in der analytischen Chemie verwendet, um genaue Ergebnisse während der pharmazeutischen Prüfung zu gewährleisten. Sie hilft bei der Validierung analytischer Methoden und der Kalibrierung von Instrumenten .

Fluoreszenzstudien: Protoneninduziertes „OFF–ON“-Schalten

Die Tetrahydrochinoxalin-Einheit wurde in der Untersuchung von Fluoreszenz-„OFF–ON“-Schaltmechanismen verwendet. Dies ist besonders relevant bei der Entwicklung von Fluoreszenz-Sonden und -Sensoren, die wichtige Werkzeuge in der chemischen und biologischen Forschung sind .

Grüne Chemie: Syntheseprinzipien

Die Synthese von Chinoxalinderivaten, einschließlich dieser Verbindung, kann durch die Anwendung grüner Chemieprinzipien erreicht werden. Dieser Ansatz minimiert die Umweltbelastung und verbessert die Nachhaltigkeit chemischer Prozesse .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline and related compounds could involve further exploration of their inhibitory activity on enzymes like AMPD2 . This could potentially lead to the development of new therapeutic agents for conditions related to energy homeostasis and immuno-oncology .

Wirkmechanismus

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid interacts with DPP-4, inhibiting its activity . This inhibition prevents the inactivation of incretin hormones, thereby promoting the decrease of blood glucose levels . Molecular docking studies have shown that this compound fits nicely in the active pocket of DPP-4 .

Biochemical Pathways

By inhibiting DPP-4, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . This results in enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .

Result of Action

The inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid leads to an increase in the levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . This makes it a promising agent for the management of type 2 diabetes mellitus .

Biochemische Analyse

Biochemical Properties

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism and insulin regulation . The interaction between 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of diabetes and other metabolic disorders. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to various biochemical pathways.

Cellular Effects

The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, the inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can lead to increased insulin secretion and improved glucose uptake in pancreatic beta cells This compound may also affect other cell types, such as hepatocytes and adipocytes, by altering metabolic pathways and gene expression profiles

Molecular Mechanism

The molecular mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of DPP-4, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the enzyme from cleaving its substrates, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid may interact with other enzymes and receptors, modulating their activity and contributing to its overall biochemical effects. The compound’s ability to influence gene expression and cellular signaling pathways further underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, may affect its stability and efficacy. Long-term studies in vitro and in vivo have demonstrated that 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in research.

Dosage Effects in Animal Models

The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid in animal models vary depending on the dosage administered. At lower doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without causing significant adverse effects . Higher doses may result in toxicity and adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential risks.

Metabolic Pathways

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its interaction with DPP-4, which plays a crucial role in glucose metabolism and insulin regulation Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid metabolism, amino acid synthesis, and energy production

Transport and Distribution

The transport and distribution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and amino acid transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Alternatively, it may accumulate in the cytoplasm or nucleus, influencing gene expression and cellular signaling pathways. The subcellular localization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is an important factor in determining its overall biochemical effects and therapeutic potential.

Eigenschaften

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGRUMNHZRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=CC=C2N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587590 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-21-4 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

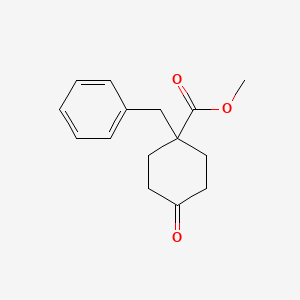

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

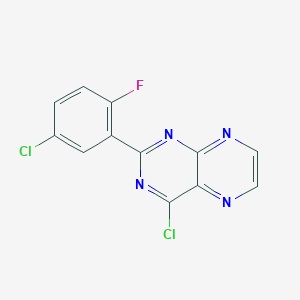

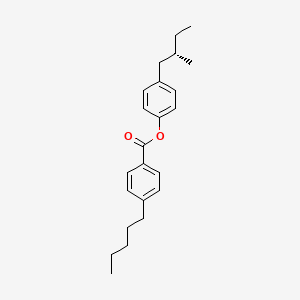

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)